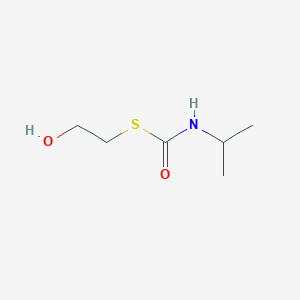

S-(2-Hydroxyethyl) propan-2-ylcarbamothioate

Description

S-(2-Hydroxyethyl) propan-2-ylcarbamothioate is a thiocarbamate derivative characterized by a propan-2-yl (isopropyl) carbamothioate group linked to a 2-hydroxyethyl moiety via a sulfur atom. Thiocarbamates are known for their diverse applications, ranging from agrochemicals to pharmaceutical intermediates, often leveraging their sulfur-containing functional groups for reactivity or binding interactions . The hydroxyethyl group in this compound may enhance solubility or influence molecular interactions, as observed in structurally similar molecules like S-(2-hydroxyethyl)-cysteine derivatives and aminoethyl phosphonothiolates .

Properties

CAS No. |

61578-94-7 |

|---|---|

Molecular Formula |

C6H13NO2S |

Molecular Weight |

163.24 g/mol |

IUPAC Name |

S-(2-hydroxyethyl) N-propan-2-ylcarbamothioate |

InChI |

InChI=1S/C6H13NO2S/c1-5(2)7-6(9)10-4-3-8/h5,8H,3-4H2,1-2H3,(H,7,9) |

InChI Key |

AHSNYUZOXRGCDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)SCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyethyl) isopropylcarbamothioate typically involves the reaction of isopropyl isocyanate with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester bond. The general reaction scheme is as follows:

Isopropyl isocyanate+2-Mercaptoethanol→S-(2-Hydroxyethyl) isopropylcarbamothioate

Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would involve scaling up the reaction process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxyethyl) isopropylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the thioester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Carbamates or other substituted thioesters.

Scientific Research Applications

Chemistry: S-(2-Hydroxyethyl) isopropylcarbamothioate is used as a building block in organic synthesis. Its unique thioester functionality allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme mechanisms, particularly those involving thioester intermediates. It serves as a model compound for understanding biochemical pathways.

Medicine: Potential applications in medicine include the development of prodrugs. The thioester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: In industrial settings, S-(2-Hydroxyethyl) isopropylcarbamothioate can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl) isopropylcarbamothioate involves its reactivity as a thioester. Thioesters are known to participate in nucleophilic acyl substitution reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in both synthetic and biological contexts.

Molecular Targets and Pathways: In biological systems, thioesters are intermediates in various metabolic pathways. S-(2-Hydroxyethyl) isopropylcarbamothioate can mimic these intermediates, allowing researchers to study enzyme-catalyzed reactions and metabolic processes.

Comparison with Similar Compounds

S-(2-Hydroxyethyl)-Cysteine-4 Modified λ-Repressor

- Structure : Features a hydroxyethyl group attached to cysteine-4 via a sulfur atom.

- Key Properties :

- DNA Binding : Exhibits strong binding to mutant DNA (dissociation constant: 9.82 nM), restoring binding energy lost in unmodified proteins .

- Structural Stability : Circular dichroism (CD) spectra and tryptophan fluorescence indicate minimal conformational changes compared to wild-type proteins, preserving native-like tertiary and secondary structures .

- Applications : Used in molecular biology to study protein-DNA interactions and specificity modulation .

Etophylline (7-(2-Hydroxyethyl)-1,3-Dimethylxanthine)

- Structure : Xanthine derivative with a hydroxyethyl group at position 6.

- Key Properties :

Thiocarbamate and Thioate Derivatives

O-Propyl S-2-Diisopropylaminoethyl Ethylphosphonothiolate

- Structure: Combines a phosphonothiolate group with diisopropylaminoethyl and propyl substituents.

- Key Properties: Molecular Formula: C₉H₂₂NO₂PS . Functional Groups: Phosphonothiolate (P=S) and tertiary amine, typical of neurotoxicants or enzyme inhibitors .

Aminoethyl Compounds

2-(Diisopropylamino)Ethanol

- Structure: Ethanol derivative with a diisopropylamino group.

- Key Properties: CAS RN: 96-80-0; Molecular Formula: C₈H₁₉NO . Applications: Intermediate in synthesizing pharmaceuticals, surfactants, and corrosion inhibitors .

2-(Diisopropylamino)Ethyl Chloride

- Structure : Chlorinated analog of the above, with a reactive chloroethyl group.

- Key Properties :

Functional Group Analysis and Bioactivity

- Hydroxyethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity, critical in DNA-binding proteins (e.g., modified λ-repressor ) and pharmaceuticals (e.g., Etophylline ).

- Thiocarbamate/Thioate Groups: Impart sulfur-mediated reactivity, seen in phosphonothiolates’ enzyme inhibition and thiocarbamates’ agrochemical applications.

- Aminoethyl Groups: Facilitate interactions with biological targets (e.g., DNA or enzymes) and serve as synthetic intermediates .

Data Tables

Table 1: Comparative Analysis of Structural and Functional Attributes

Biological Activity

S-(2-Hydroxyethyl) propan-2-ylcarbamothioate, also known by its CAS number 61578-94-7, is a compound that has garnered attention in various fields, particularly in biological and medicinal research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 61578-94-7 |

| Molecular Formula | C₅H₁₃N₁O₂S |

| Molecular Weight | 145.23 g/mol |

| IUPAC Name | S-(2-hydroxyethyl)propan-2-ylcarbamothioate |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. The compound acts as a carbamothioate , which can inhibit certain enzymes or receptors involved in metabolic processes. Its mechanism may include:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synapses, which can enhance neurotransmission.

- Antimicrobial Activity : Research indicates that carbamothioates exhibit antimicrobial properties, potentially making this compound useful against bacterial infections.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics.

- Case Study: Antibacterial Efficacy

- In vitro studies revealed that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Potential Therapeutic Uses

The compound's unique properties suggest several potential therapeutic applications:

- Agricultural Use : Due to its antimicrobial properties, it may be utilized as a biopesticide for crop protection.

- Pharmaceutical Development : Research is ongoing to explore its potential as a drug candidate for treating infections or as an adjunct therapy in combination with existing antibiotics.

Comparative Studies

A comparative analysis of this compound with other carbamothioates has highlighted its superior efficacy in certain biological assays:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 64 | Antibacterial |

| Other Carbamothioate A | 128 | Antibacterial |

| Other Carbamothioate B | 256 | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.